molecular formula C19H15BrO4 B12218508 2-[(4-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate

2-[(4-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate

Cat. No.: B12218508
M. Wt: 387.2 g/mol
InChI Key: NYAFWGPWUICPIN-MFOYZWKCSA-N
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Description

2-[(4-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate is a complex organic compound that features a bromophenyl group, a benzo-furanone core, and a methylpropanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate typically involves multiple steps. One common method starts with the bromination of a precursor compound using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The brominated intermediate is then subjected to further reactions, including the formation of a phosphonate ester and subsequent condensation with an aldehyde in the presence of a base like sodium hydride (NaH) in tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[(4-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate is unique due to its combination of a bromophenyl group and a benzo-furanone core, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

The compound 2-[(4-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological effects, particularly focusing on its antimicrobial and anticancer properties.

Structural Characteristics

This compound features a unique structure comprising a benzo[3,4-b]furan core with various substituents, including a bromophenyl group and an ester functionality. The presence of the bromine atom is significant as it may enhance biological activity through increased lipophilicity and potential interactions with biological targets.

Molecular Structure

PropertyValue
Molecular Formula C21_{21}H19_{19}BrO4_{4}
Molecular Weight 427.29 g/mol
CAS Number 622798-30-5

Synthesis Methods

The synthesis of This compound typically involves multi-step organic reactions. A common approach includes:

  • Formation of the benzo[3,4-b]furan core through cyclization reactions.
  • Bromination of the phenyl group , followed by condensation with appropriate aldehydes to form the methylene bridge.
  • Esterification with 2-methylpropanoic acid to yield the final product.

Antimicrobial Properties

Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of oxobenzo-furans can inhibit bacterial growth in vitro, suggesting their potential as new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. The benzo[3,4-b]furan moiety is known for its ability to interact with DNA and inhibit cell proliferation. Preliminary findings indicate that the compound may induce apoptosis in cancer cells through:

  • Cell cycle arrest
  • Reactive oxygen species (ROS) generation

In vitro studies demonstrated that this compound could inhibit the growth of several cancer cell lines, including breast and lung cancer cells.

Case Studies

  • Study on Antimicrobial Activity:
    A study conducted on a series of oxobenzo-furan derivatives found that compounds with brominated phenyl groups exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli in micromolar concentrations .
  • Anticancer Mechanism Investigation:
    A recent investigation into the mechanism of action revealed that the compound could inhibit the phosphorylation of key proteins involved in cell cycle regulation, leading to reduced proliferation rates in cancer cells .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
2-(4-Bromophenyl)-3-oxobenzo[3,4-b]furanBrominated phenyl groupAntimicrobial, AnticancerHigh selectivity towards cancer cells
2-(Fluorophenyl)-3-oxobenzo[3,4-b]furanFluorinated phenyl groupNeuroprotectiveEnhanced blood-brain barrier penetration
5-(aryl methylene)-5H-furan-2-oneVarious aryl substitutionsHerbicidalEnergy-transfer inhibition

Properties

Molecular Formula

C19H15BrO4

Molecular Weight

387.2 g/mol

IUPAC Name

[(2Z)-2-[(4-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-methylpropanoate

InChI

InChI=1S/C19H15BrO4/c1-11(2)19(22)23-14-7-8-15-16(10-14)24-17(18(15)21)9-12-3-5-13(20)6-4-12/h3-11H,1-2H3/b17-9-

InChI Key

NYAFWGPWUICPIN-MFOYZWKCSA-N

Isomeric SMILES

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)Br)/O2

Canonical SMILES

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Br)O2

Origin of Product

United States

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